molecular formula C11H12BF3KNO2 B6341559 Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate CAS No. 2719007-89-1

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate

Cat. No.: B6341559
CAS No.: 2719007-89-1
M. Wt: 297.12 g/mol
InChI Key: VMMCKOVDXHKYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate is a chemical compound with the molecular formula C11H12BF3KNO2. It is commonly used in laboratory research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a trifluoroborate group, a morpholine ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate typically involves the reaction of 3-(4-morpholinylcarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of the corresponding boronic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium-based catalysts are often used in Suzuki-Miyaura coupling reactions.

    Solvents: Solvents such as THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used in these reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

    Hydrolysis Products: The corresponding boronic acid and morpholine derivatives are formed upon hydrolysis.

Scientific Research Applications

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The morpholine ring and phenyl group also contribute to the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate can be compared with other similar compounds, such as:

    Potassium phenyltrifluoroborate: Lacks the morpholine and carbonyl groups, making it less versatile in certain reactions.

    Potassium 3-(4-piperidinylcarbonyl)phenyltrifluoroborate: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and applications.

    Potassium 3-(4-morpholinylcarbonyl)phenylboronic acid: Lacks the trifluoroborate group, making it less reactive in certain coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

potassium;trifluoro-[3-(morpholine-4-carbonyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF3NO2.K/c13-12(14,15)10-3-1-2-9(8-10)11(17)16-4-6-18-7-5-16;/h1-3,8H,4-7H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMCKOVDXHKYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)N2CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.